molecular formula C8H8Cl2N2OS B13946463 2,2-dichloro-1-methyl-N-(1,3-thiazol-2-yl)cyclopropanecarboxamide

2,2-dichloro-1-methyl-N-(1,3-thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B13946463
M. Wt: 251.13 g/mol
InChI Key: GLJZLKVEOGDGQU-UHFFFAOYSA-N
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Description

Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- is a complex organic compound with a unique structure that includes a cyclopropane ring, dichloro substituents, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- typically involves the reaction of cyclopropanecarboxylic acid derivatives with thiazole-containing compounds under specific conditions. One common method includes the use of cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, which is reacted with thiazole derivatives in the presence of a dehydrating agent to form the desired amide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The dichloro substituents may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- is unique due to its specific combination of a cyclopropane ring, dichloro substituents, and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8Cl2N2OS

Molecular Weight

251.13 g/mol

IUPAC Name

2,2-dichloro-1-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide

InChI

InChI=1S/C8H8Cl2N2OS/c1-7(4-8(7,9)10)5(13)12-6-11-2-3-14-6/h2-3H,4H2,1H3,(H,11,12,13)

InChI Key

GLJZLKVEOGDGQU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=NC=CS2

Origin of Product

United States

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